
N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C21H26N4O4S and its molecular weight is 430.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalytic Applications
N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO), a closely related compound to the one you're interested in, has been shown to be an effective ligand for copper-catalyzed coupling reactions. It allows the coupling of (hetero)aryl halides with 1-alkynes, facilitating the formation of internal alkynes in diverse configurations (Chen et al., 2023).
Photoluminescence in Iridium Complexes
Sulfonyl-substituted cyclometallating ligands, including those with structures similar to the compound , have been used in cationic bis-cyclometallated iridium(III) complexes. These complexes, such as those with 2-(4-methylsulfonylphenyl)pyridine, show notable photoluminescence, making them useful in light-emitting electrochemical cells (Ertl et al., 2015).
Applications in Polymer Synthesis
Compounds containing pyridine and sulfone moieties, akin to the chemical structure you're inquiring about, have been utilized in the synthesis of novel soluble fluorinated polyamides. These polymers exhibit properties like high thermal stability, strength, and low dielectric constants, making them potentially useful in various industrial applications (Liu et al., 2013).
Application in Vinyl-Addition Polymerization
Ligands such as 2-((3,5-dimethyl)-1H-pyrazol-1-ylmethyl)pyridine, structurally related to the compound you mentioned, have been used in the vinyl-addition polymerization of norbornene. These complexes with metals like cobalt, iron, and nickel facilitate the production of vinyl-addition type norbornene polymers, indicating potential applications in material science (Benade et al., 2011).
Role in Asymmetric Synthesis
Chiral nitridomanganese complexes, which could theoretically be derived from compounds similar to your compound of interest, have shown potential in the asymmetric synthesis of aziridines and 2-oxazolines from olefins. This application demonstrates the compound's potential utility in developing stereoselective synthetic pathways in organic chemistry (Nishimura et al., 2002).
Properties
IUPAC Name |
N-[[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]-N'-(pyridin-4-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4S/c1-15-5-6-16(2)19(12-15)30(28,29)25-11-3-4-18(25)14-24-21(27)20(26)23-13-17-7-9-22-10-8-17/h5-10,12,18H,3-4,11,13-14H2,1-2H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRUEXSAYDQVEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
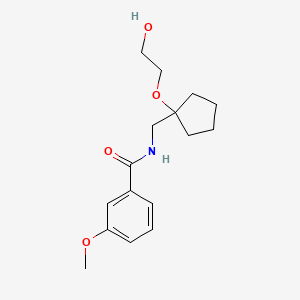
![N-(1-benzylpiperidin-4-yl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]acetamide](/img/no-structure.png)
methanone](/img/structure/B2464201.png)
![3-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine hydrobromide](/img/structure/B2464207.png)


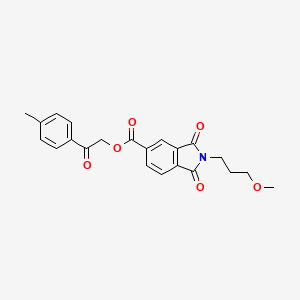
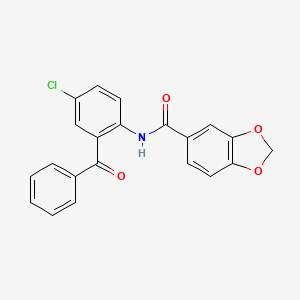
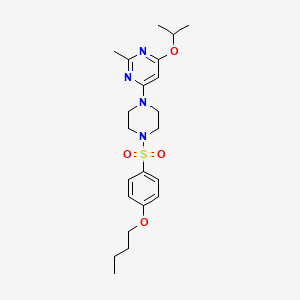
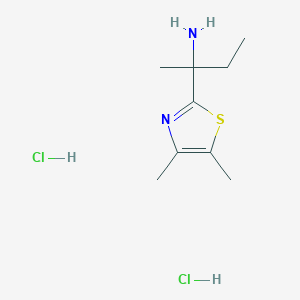
![5-[4-(3-methoxyphenyl)piperazino]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2464216.png)
![[4-[(4-Methylphenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2464221.png)
